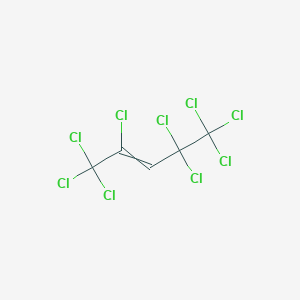

2-Pentene, 1,1,1,2,4,4,5,5,5-nonachloro-

Description

2-Pentene, 1,1,1,2,4,4,5,5,5-nonachloro- is a highly chlorinated alkene derivative with the molecular formula C₅HCl₉ (assuming substitution at the specified positions). Chlorinated alkenes are known for their applications in industrial chemistry, though their environmental persistence and toxicity often necessitate stringent regulation .

Properties

CAS No. |

54976-91-9 |

|---|---|

Molecular Formula |

C5HCl9 |

Molecular Weight |

380.1 g/mol |

IUPAC Name |

1,1,1,2,4,4,5,5,5-nonachloropent-2-ene |

InChI |

InChI=1S/C5HCl9/c6-2(4(9,10)11)1-3(7,8)5(12,13)14/h1H |

InChI Key |

AMKPDMKQHCVGHC-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C(Cl)(Cl)Cl)Cl)C(C(Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentene, 1,1,1,2,4,4,5,5,5-nonachloro- typically involves the chlorination of 2-pentene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the carbon chain. The process may involve the use of chlorine gas (Cl₂) in the presence of a catalyst or under UV light to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes where 2-pentene is exposed to chlorine gas in reactors designed to handle the exothermic nature of the reaction. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the chlorine atoms may be replaced by oxygen-containing functional groups.

Reduction: Reduction reactions can lead to the removal of chlorine atoms, potentially converting the compound back to a less chlorinated form.

Substitution: The chlorine atoms in the compound can be substituted by other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used in substitution reactions.

Major Products:

Oxidation: Products may include chlorinated alcohols or ketones.

Reduction: Products may include less chlorinated alkenes or alkanes.

Substitution: Products may include compounds where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry: 2-Pentene, 1,1,1,2,4,4,5,5,5-nonachloro- is used as a reagent in organic synthesis to study the effects of heavy chlorination on chemical reactivity and stability.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in areas where chlorinated compounds have shown efficacy.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism by which 2-Pentene, 1,1,1,2,4,4,5,5,5-nonachloro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Alkenes: Chlorine vs. Fluorine

The compound (2Z)-1,1,1,3,4,4,5,5,5-nonafluoro-2-pentene (C₅HF₉, CAS 22146-75-4) provides a direct fluorinated analog . Key differences include:

- Electronegativity and Bond Strength : Fluorine’s higher electronegativity (4.0 vs. 3.0 for Cl) leads to stronger C-F bonds (485 kJ/mol vs. 327 kJ/mol for C-Cl), reducing reactivity in hydrolysis or combustion .

- Thermodynamic Stability : Fluorinated alkenes exhibit greater stability due to reduced steric strain (smaller F atoms) and stronger bonds. Chlorinated derivatives, like the target compound, may decompose more readily under thermal stress.

Isomer-Specific Reactivity in Chlorinated Alkenes

Evidence from fuel studies shows 2-pentene isomers ignite faster than 1-pentene isomers due to allylic stabilization and transition-state geometry . For the nonachloro compound, the positions of chlorine substituents (e.g., 1,1,1 vs. 4,4,5,5,5) would influence:

- Steric Hindrance : High chlorine density at the 1,4,5 positions may slow reactions like electrophilic addition.

- Thermodynamic Stability : Data for methyl-substituted 2-pentene isomers (e.g., (Z)-3-methyl-2-pentene, ΔHf = -14.79 kcal/mol) suggest substituent position significantly impacts enthalpy .

Comparison with Polychlorinated Biphenyls (PCBs)

PCBs like 2,2′,4,6,6′-pentachlorobiphenyl (C₁₂H₅Cl₅) share high chlorine content and environmental persistence . Differences include:

- Structure : PCBs are biphenyl derivatives, while the target compound is a linear alkene.

- Toxicity: PCBs are carcinogenic and bioaccumulative; nonachloro-2-pentene’s toxicity is uncharacterized but likely severe due to chlorine density.

- Regulation: PCBs are classified as "First-Class Specific Chemical Substances" under Japan’s Chemical Substances Control Law, requiring special permits . Similar restrictions may apply to the nonachloro compound.

Physicochemical and Environmental Properties

Chlorine Substitution Effects

- Solubility : High chlorine content reduces water solubility (e.g., pentachlorobenzene: 0.68 mg/L at 25°C) .

- Volatility : Estimated vapor pressure for C₅HCl₉ would be extremely low (<0.1 kPa), similar to heavily chlorinated PCBs .

- Environmental Fate : Likely persists in soil/sediments, analogous to PCBs .

Regulatory Considerations

Nonachloro-2-pentene would likely face similar scrutiny, requiring hazard assessments for production or disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.